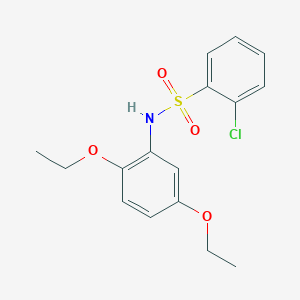![molecular formula C12H17N3O2 B7627758 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one, also known as AMPAC, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyridine ring and a pyrrolidine ring, making it a potential candidate for various applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one is not fully understood. However, it is believed to act through the inhibition of various enzymes, as mentioned earlier. It has also been reported to interact with DNA and RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been reported to exhibit antioxidant activity, which helps in reducing oxidative stress. Additionally, it has been shown to exhibit anti-inflammatory activity, which helps in reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost, low solubility, and potential toxicity.
Orientations Futures
There are several future directions for the research on 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one. One such direction is to study its potential application in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential application in the treatment of cancer. Additionally, the development of new synthesis methods for 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one could lead to the discovery of new analogs with improved biological activity.
Méthodes De Synthèse
The synthesis of 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one involves the reaction between 2-acetylpyridine and 4-(aminomethyl)-2-methylpyrrolidine in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The final product is obtained by the reaction of the amine with ethyl chloroformate in the presence of triethylamine.
Applications De Recherche Scientifique
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It has also been reported to act as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-5-9(6-13)7-15(8)12(17)10-3-2-4-14-11(10)16/h2-4,8-9H,5-7,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWURLKBKWLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC=CNC2=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)
![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)

![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7627740.png)
![5-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7627745.png)
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)
